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Compound of Interest

Compound Name: Choline C-11

Cat. No.: B1203964

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control procedures
for clinical-grade Choline C-11 injection, a radiopharmaceutical used in Positron Emission
Tomography (PET) imaging. Adherence to these protocols is critical to ensure the safety, purity,
and efficacy of the final drug product administered to patients.

Introduction

Choline C-11 is a radiolabeled analog of choline, an essential nutrient involved in the synthesis
of cell membranes. Cancer cells often exhibit increased metabolic activity and a higher rate of
cell proliferation, leading to an elevated uptake of choline.[1][2] Choline C-11 leverages this
metabolic characteristic for the imaging of tumors, particularly in the context of prostate cancer
recurrence.[3][4] The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates
rapid and efficient synthesis and quality control procedures.[1][5]

This document outlines the critical quality control tests, their acceptance criteria, and detailed
experimental protocols for the release of clinical-grade Choline C-11 injection.

Quality Control Specifications

All quantitative data for the quality control of Choline C-11 injection are summarized in the
table below. These specifications are compiled from pharmacopeial monographs and relevant
scientific literature.
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Quality Attribute

Test

Acceptance Criteria

Analytical Method

Identity

Radionuclidic Identity

Half-life of 19.4-21.4

minutes

Gamma-ray

Spectrometer

Radiochemical

Identity

Retention time of the
major radioactive
peak corresponds to

the Choline standard

High-Performance
Liquid
Chromatography
(HPLC)

Purity

Radiochemical Purity

= 95% of total
radioactivity is Choline
C-11

High-Performance
Liquid
Chromatography
(HPLC)

> 99.5% of the total

) o ) radioactivity is from C-  Gamma-ray
Radionuclidic Purity )
11 at the time of Spectrometry
expiration
o High-Performance
Limit of 2-

Chemical Purity

dimethylaminoethanol
(DMAE) and other

chemical impurities

Liquid
Chromatography
(HPLC) or Gas
Chromatography (GC)

Safety

Bacterial Endotoxins

< 175 EU/V, where V
is the maximum
recommended dose in

mL

Limulus Amebocyte
Lysate (LAL) Test

Sterility

No microbial growth

Membrane Filtration

or Direct Inoculation

Physicochemical

] pH 45-75 pH Meter
Properties
Clear, colorless
Appearance solution, free from Visual Inspection

visible particles
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Within acceptable
Gas Chromatography

Other Residual Solvents limits (e.g., Ethanol,
(GC)

Acetonitrile)

Experimental Protocols
Radionuclidic Identity and Purity

Objective: To confirm the identity of the radionuclide as Carbon-11 and to determine its purity.
Methodology: Gamma-ray Spectrometry and Half-Life Determination

 Instrumentation: A calibrated gamma-ray spectrometer (e.g., with a Nal or HPGe detector)
and a dose calibrator.

e Procedure (Gamma-ray Spectrum):

o

Place a sample of the Choline C-11 injection in a suitable counting vial.

o

Acquire a gamma-ray spectrum.

[¢]

Identify the characteristic annihilation peak at 511 keV.

[e]

To determine radionuclidic purity, allow the sample to decay for at least 24 hours to detect
any long-lived impurities. The total radioactivity from other radionuclides should not
exceed 0.5%.

o Procedure (Half-Life Determination):

o

Place the sample in a dose calibrator.

o

Record the activity at regular intervals (e.g., every 2 minutes) for a period of at least three
half-lives (approximately 60 minutes).

o

Plot the natural logarithm of the activity versus time.

o

The data should fit a straight line, and the half-life can be calculated from the slope of the
line. The calculated half-life must be within the range of 19.4-21.4 minutes.
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Radiochemical Identity and Purity

Objective: To identify the radioactive compound as Choline C-11 and to quantify its purity.
Methodology: High-Performance Liquid Chromatography (HPLC)

e Instrumentation: An HPLC system equipped with a pump, injector, a suitable analytical
column, a UV detector, and a radioactivity detector in series.

o Reagents and Materials:

Choline Chloride reference standard

[¢]

[¢]

Acetonitrile (HPLC grade)

[e]

Water for Injection (WFI)

Ammonium formate or other suitable buffer

o

[¢]

Analytical column: C18 column (e.g., 4.6 mm x 250 mm, 5 um) or a mixed-mode column
like Obelisc R.

o Chromatographic Conditions (Example):

[¢]

Mobile Phase: Isocratic mixture of acetonitrile and ammonium formate buffer (e.g., 70:30
v/v). The exact ratio may need optimization.

Flow Rate: 1.0 mL/min

o

[e]

Injection Volume: 10-20 pL

o

UV Detector Wavelength: 205 nm (for detection of non-radioactive choline)

[¢]

Radioactivity Detector: A suitable flow-through radioactivity detector.

e Procedure:

o Prepare a standard solution of Choline Chloride in WFI.
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[e]

Inject the Choline Chloride standard and record the retention time from the UV detector.
o Inject the Choline C-11 injection.

o The retention time of the major radioactive peak from the radioactivity detector should
match the retention time of the Choline Chloride standard from the UV detector.

o Calculate the radiochemical purity by integrating the area of all radioactive peaks in the
chromatogram. The area of the Choline C-11 peak should be at least 95% of the total
area of all radioactive peaks.

Residual Solvents

Objective: To quantify the amount of residual solvents from the synthesis process.
Methodology: Gas Chromatography (GC)

 Instrumentation: A gas chromatograph equipped with a headspace sampler and a Flame

lonization Detector (FID).
e Reagents and Materials:

o Reference standards for potential residual solvents (e.g., ethanol, acetonitrile, dimethyl

sulfoxide).
o Water for Injection (WFI) as a diluent.

o Analytical column: A capillary column suitable for volatile organic compounds (e.g., G43
phase).

e Chromatographic Conditions (Example):

o

Carrier Gas: Helium or Nitrogen.

[¢]

Injector Temperature: 200°C.

[¢]

Detector Temperature: 250°C.
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o Oven Temperature Program: An initial temperature of 50°C held for 3 minutes, followed by
a ramp to 230°C at a rate of 30°C/min, and a final hold for 2 minutes.

o Headspace Sampler Conditions: Optimized for the specific solvents being analyzed (e.g.,
vial equilibration temperature and time).

e Procedure:

o

Prepare standard solutions of the potential residual solvents at known concentrations.

[e]

Prepare the Choline C-11 sample for analysis, which may involve dilution with WFI.

o

Analyze the standard solutions to generate a calibration curve.

[¢]

Analyze the Choline C-11 sample.

[e]

Quantify the amount of each residual solvent in the sample by comparing the peak areas
to the calibration curve. The levels must be within the limits specified by regulatory
guidelines (e.g., ICH Q3C).

Bacterial Endotoxin Test

Objective: To detect and quantify bacterial endotoxins.
Methodology: Limulus Amebocyte Lysate (LAL) Test (Gel-Clot Method)
 Instrumentation and Materials:

o Depyrogenated glass test tubes.

o

A calibrated heating block or water bath at 37 + 1°C.

[¢]

LAL reagent.

o

Control Standard Endotoxin (CSE).

[e]

LAL Reagent Water (LRW).

e Procedure:
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Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
Prepare a series of endotoxin standards.

In duplicate, add 0.1 mL of the Choline C-11 injection (or a suitable dilution) to LAL
reagent tubes.

Prepare positive product controls by spiking the Choline C-11 sample with a known
amount of endotoxin.

Prepare positive and negative controls using the endotoxin standards and LRW.
Incubate all tubes at 37 = 1°C for 60 + 2 minutes.

After incubation, carefully invert each tube 180°. A positive result is indicated by the
formation of a firm gel that remains intact.

The test is valid if the negative controls are negative and the positive controls are positive.
The Choline C-11 injection passes the test if the sample tubes are negative.

Sterility Test

Objective: To ensure the absence of viable microorganisms.

Methodology: Membrane Filtration

Due to the short half-life of Choline C-11, the sterility test is typically initiated at the time of

batch release and the results are obtained retrospectively.[4]

e Instrumentation and Materials:

[¢]

[¢]

[e]

o

A closed membrane filtration system.
0.22 pum or 0.45 pm membrane filters.
Fluid Thioglycollate Medium (FTM) for anaerobic bacteria.

Soybean-Casein Digest Medium (SCDM) for aerobic bacteria and fungi.
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e Procedure:

o Aseptically filter a defined volume of the Choline C-11 injection through a sterile
membrane filter.

o After filtration, rinse the filter with a sterile diluent.

o Aseptically transfer the membrane filter to a container of FTM and another to a container
of SCDM.

o Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.

o Observe the media for any signs of microbial growth (turbidity). The absence of growth
indicates that the product is sterile.

Visualizations
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Caption: Cellular uptake and metabolic trapping of Choline C-11 in cancer cells.

Quality Control Workflow for Choline C-11
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Caption: Quality control testing workflow for the release of clinical-grade Choline C-11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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grade-choline-c-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK23549/
https://www.ncbi.nlm.nih.gov/books/NBK23549/
https://microbe-investigations.com/usp-85-compliance-what-manufacturers-need-to-know/
https://elysia-raytest.com/assets/0dd67200-4c60-4e5f-9234-485ebc1f0c30/ms-os-qc-testing-solutions-products.pdf
https://certified-laboratories.com/blog/step-by-step-guide-to-usp-71-sterility-testing-methods/
https://www.benchchem.com/product/b1203964#quality-control-procedures-for-clinical-grade-choline-c-11
https://www.benchchem.com/product/b1203964#quality-control-procedures-for-clinical-grade-choline-c-11
https://www.benchchem.com/product/b1203964#quality-control-procedures-for-clinical-grade-choline-c-11
https://www.benchchem.com/product/b1203964#quality-control-procedures-for-clinical-grade-choline-c-11
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1203964?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

